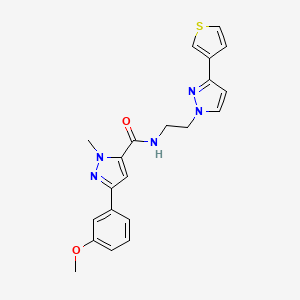
3-(3-methoxyphenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-methoxyphenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrazole and thiophene moieties is particularly significant as these structures are known for their pharmacological properties.
Biological Activity Overview
Pyrazole derivatives, including the compound , have been associated with various biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results against several cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects on HepG2 and A549 cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- Antimicrobial Properties : Research has indicated that pyrazole and thiophene derivatives exhibit significant antimicrobial activities against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The mechanisms underlying the biological activities of this compound can be explained through several pathways:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways. For example, studies have shown that similar pyrazole compounds increase caspase 3 production significantly in treated cancer cells compared to controls .
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of specific enzymes involved in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and decreased inflammatory responses .
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Data Tables
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25-20(13-19(23-25)15-4-3-5-17(12-15)28-2)21(27)22-8-10-26-9-6-18(24-26)16-7-11-29-14-16/h3-7,9,11-14H,8,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGXOKAIQRPOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














